molecular formula C22H22ClN3O3 B3398994 2-(4-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide CAS No. 1021266-49-8

2-(4-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide

Cat. No.: B3398994
CAS No.: 1021266-49-8
M. Wt: 411.9 g/mol
InChI Key: DBXWHXQRNRMFID-UHFFFAOYSA-N
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Description

This compound is a pyridazinone-based acetamide derivative characterized by a 4-chlorophenoxy group, a p-tolyl-substituted pyridazinone core, and a propyl linker connecting the acetamide moiety. The 4-chlorophenoxy group is a common pharmacophore in antitumor agents, enhancing lipophilicity and target binding, while the pyridazinone core may contribute to interactions with enzymes or receptors involved in cellular proliferation .

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]propyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3/c1-16-3-5-17(6-4-16)20-11-12-22(28)26(25-20)14-2-13-24-21(27)15-29-19-9-7-18(23)8-10-19/h3-12H,2,13-15H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXWHXQRNRMFID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCCNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s closest structural analogues include derivatives from the pyridazinone, pyrazole, and indoline families. Key comparisons are outlined below:

Feature Target Compound Analogues Biological Relevance
Core Structure Pyridazinone ring with p-tolyl substitution Pyridazinone derivatives (e.g., Patent EP3649478: ATF4 inhibitors) Pyridazinones are associated with kinase inhibition and transcriptional regulation.
Substituents 4-Chlorophenoxy, acetamide-propyl linker Indoline-based autophagy inhibitors (e.g., Compound 54: chlorophenyl-sulfamoyl group) Chlorophenyl groups enhance membrane permeability and target affinity.
Biological Target Hypothesized: ATF4 pathway (inferred from structural similarity to patent compounds) ATF4 inhibitors (Patent EP3649478) ; Autophagy inhibitors (Indoline-based) ATF4 inhibition linked to cancer therapy; autophagy modulation impacts cell survival.
Synthetic Complexity Multi-step synthesis involving pyridazinone formation and propyl linker coupling Pyrazole derivatives (e.g., antimalarial agents via Schiff base formation) Pyridazinones require specialized ring formation vs. pyrazole’s simpler condensation.

Key Findings from Comparative Studies

Activity Against Cancer Pathways: The patent EP3649478 describes pyridazinone-acetamide derivatives as potent ATF4 inhibitors, with IC₅₀ values in the nanomolar range for certain analogues . In contrast, indoline-based analogues (e.g., Compound 54) exhibit autophagy inhibition via mTOR pathway modulation, highlighting divergent biological targets despite shared chlorophenyl motifs .

Physicochemical Properties: The 4-chlorophenoxy group in the target compound increases logP (predicted ~3.5), aligning with analogues in EP3649478, which show optimal blood-brain barrier penetration for CNS-related cancers . Pyrazole-based antimalarial agents (e.g., from J. Chem. Pharm. Res.) prioritize solubility over lipophilicity, utilizing morpholino and methylthio groups for aqueous stability .

Synthetic Challenges: The pyridazinone core requires precise oxidation and cyclization steps, contrasting with pyrazole derivatives synthesized via Schiff base condensations (e.g., antimalarial compounds in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenoxy)-N-(3-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)propyl)acetamide

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